molecular formula C5H4F6O B6342535 2,3,3,4,4,5-Hexafluorocyclopentanol CAS No. 870963-19-2

2,3,3,4,4,5-Hexafluorocyclopentanol

Cat. No.: B6342535
CAS No.: 870963-19-2
M. Wt: 194.07 g/mol
InChI Key: PBFKWJJNBFFYFA-UHFFFAOYSA-N
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Description

2,3,3,4,4,5-Hexafluorocyclopentanol is an organic compound characterized by the presence of six fluorine atoms and a hydroxyl group attached to a cyclopentane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5-Hexafluorocyclopentanol typically involves the fluorination of cyclopentanol derivatives. One common method is the reaction of cyclopentanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5-Hexafluorocyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3,4,4,5-Hexafluorocyclopentanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants

Mechanism of Action

The mechanism by which 2,3,3,4,4,5-Hexafluorocyclopentanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to alterations in enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
  • 2,2,3,3,4,4,5,5-Octafluoropentanol
  • 2,3,3,4,4,5,5-Heptafluoropentanoic acid

Uniqueness

2,3,3,4,4,5-Hexafluorocyclopentanol is unique due to its specific arrangement of fluorine atoms on a cyclopentane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

2,3,3,4,4,5-hexafluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c6-2-1(12)3(7)5(10,11)4(2,8)9/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFKWJJNBFFYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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